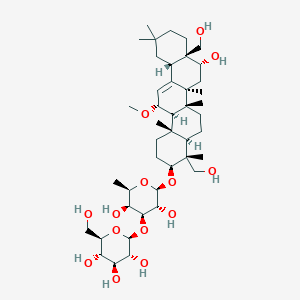

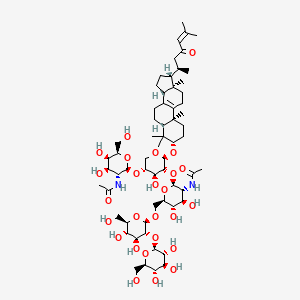

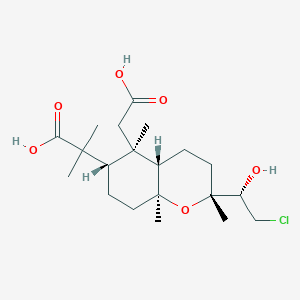

saikosaponin B4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

saikosaponin B4 is a natural product found in Bupleurum falcatum with data available.

Aplicaciones Científicas De Investigación

Pharmacological Activities and Mechanisms

Saikosaponin B4, along with other saikosaponins isolated from Radix Bupleuri, exhibits a broad spectrum of pharmacological activities. These activities include anti-inflammatory, antitumor, antiviral, anti-allergic, immunoregulation, and neuroregulation effects, which are primarily mediated through pathways such as NF-κB and MAPK. The extensive in vitro and in vivo research supports the versatile applications of these compounds in various therapeutic areas, highlighting their potential for further development and clinical use (Yuan et al., 2016).

Antitumor Properties

Saikosaponin B4 is recognized for its antitumor properties, which have been explored in multiple studies. The compound's ability to inhibit tumor cell proliferation, invasion, metastasis, and angiogenesis, along with its role in inducing cell apoptosis and autophagy, delineates a multi-targeted approach to cancer therapy. These mechanisms suggest a promising therapeutic potential for saikosaponin B4 in oncology, warranting further research to fully harness its anticancer capabilities (Zhou et al., 2021).

Hepatoprotective Effects

The hepatoprotective effects of saikosaponin B4 are another significant area of interest. Studies have demonstrated that saikosaponin B4 and related compounds from Bupleurum spp. exhibit protective effects on the liver, including anti-inflammatory and immunomodulatory actions. These effects contribute to the therapeutic potential of saikosaponin B4 in treating liver diseases and highlight the need for further research to understand the compound's mechanisms of action and optimal therapeutic dosing (Rong, 2011).

Antiviral Activity

Saikosaponin B4's antiviral activity, particularly against respiratory viruses, has been identified as a critical research area, especially in the context of emerging viral infections such as COVID-19. The compound's ability to inhibit viral replication and modulate immune responses provides a foundation for developing saikosaponin B4-based antiviral therapies, emphasizing the importance of natural products in addressing global health challenges (Mani et al., 2020).

Osteoporosis Treatment

Exploratory research into the effects of saikosaponin B4 on bone health, particularly in the context of postmenopausal osteoporosis, has revealed its potential to influence key signaling pathways involved in bone remodeling. This suggests a promising avenue for developing new treatments for osteoporosis, leveraging the bioactive properties of saikosaponin B4 to improve bone density and reduce fracture risk in affected populations (Lin et al., 2017).

Propiedades

Fórmula molecular |

C43H72O14 |

|---|---|

Peso molecular |

813 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 |

Clave InChI |

GLQYFMRUYWFXGT-TZWHAUNMSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Sinónimos |

saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)

![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)

![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)